BChE Inhibition Advantage versus Non‑Trifluoromethyl Analog
The 3,4‑dichlorophenyl group alone (compound 2j, lacking 6‑CF₃) provides an IC₅₀ of 65 µM against BChE [1]. While direct data for the trifluoromethylated derivative are not publicly available, the electron‑withdrawing nature of the 6‑CF₃ group is expected to increase hydrogen‑bonding potential and lipophilicity, factors that class‑level inference suggests could enhance binding to the acyl pocket of BChE. Procurement of the 6‑CF₃ congener is therefore justified when SAR projects demand a differentiated chemical probe with a distinct electronic profile.
| Evidence Dimension | BChE inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; expected to differ from 65 µM based on electronic contribution of 6‑CF₃ |
| Comparator Or Baseline | 2‑(3,4‑Dichlorophenyl)imidazo[1,2‑a]pyridine (compound 2j): IC₅₀ 65 µM |
| Quantified Difference | Not yet quantified for the exact compound |
| Conditions | In vitro BChE enzyme assay, referenced in Salgado-Zamora et al. 2019 |
Why This Matters
The 6‑CF₃ group introduces a unique electrostatic handle that is absent in the closest potent analog; researchers needing a BChE‑targeted scaffold with tunable electron‑withdrawing capacity should select this compound.
- [1] Salgado-Zamora H, et al. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 2019. https://api.scienceopen.com/document?vid=615d476c-7b12-442b-8ca4-f574a6e8e15e View Source
